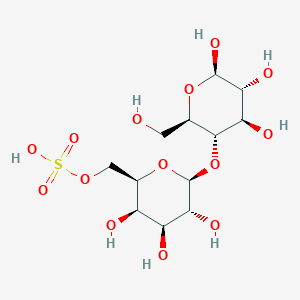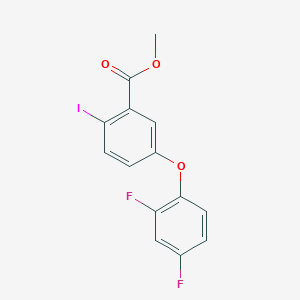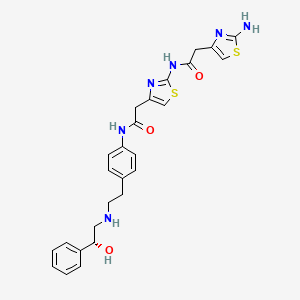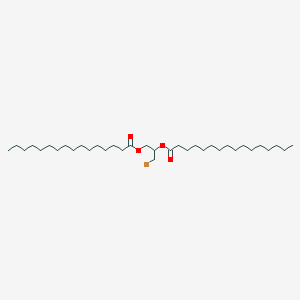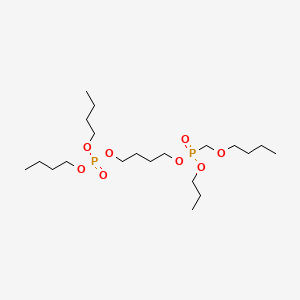
5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione is a complex organic compound that features an indole moiety, a thiazolidine ring, and a benzyl group with a hydroxymethyl substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a thioamide with an α-halo acid under basic conditions.
Introduction of the Indole Moiety: The indole group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Benzyl Group: The benzyl group with a hydroxymethyl substituent can be added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medicinal chemistry applications might include the development of new drugs for treating diseases such as cancer, diabetes, or infectious diseases.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The indole and thiazolidine moieties could interact with specific amino acid residues in the target protein, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
5-((1H-Indol-3-yl)methyl)-3-(4-methylbenzyl)thiazolidine-2,4-dione: Similar structure but with a methyl group instead of a hydroxymethyl group.
5-((1H-Indol-3-yl)methyl)-3-(4-chlorobenzyl)thiazolidine-2,4-dione: Similar structure but with a chlorine substituent.
Uniqueness
The presence of the hydroxymethyl group in 5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione may confer unique properties, such as increased solubility or the ability to form hydrogen bonds, which could enhance its biological activity or selectivity.
Properties
Molecular Formula |
C20H18N2O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-[[4-(hydroxymethyl)phenyl]methyl]-5-(1H-indol-3-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18N2O3S/c23-12-14-7-5-13(6-8-14)11-22-19(24)18(26-20(22)25)9-15-10-21-17-4-2-1-3-16(15)17/h1-8,10,18,21,23H,9,11-12H2 |
InChI Key |
PGLGWIMRTXUWSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)

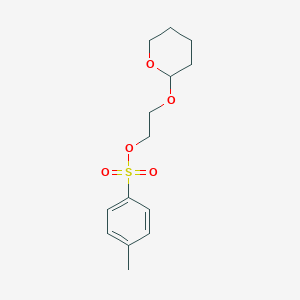

![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
